3-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 3-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core, a piperidine ring substituted with a 5-chlorothiophene-2-carbonyl group, and an ortho-tolyl (o-tolyl) substituent. The 5-chlorothiophene moiety may enhance lipophilicity and electron-withdrawing properties, while the o-tolyl group could influence steric interactions in target binding.
Properties
IUPAC Name |
3-[[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-4-2-3-5-15(13)25-18(22-23-20(25)27)12-14-8-10-24(11-9-14)19(26)16-6-7-17(21)28-16/h2-7,14H,8-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOGVMAJZSROEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a complex structure that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiophene moiety : A five-membered ring with sulfur, contributing to its biological activity.
- Triazole ring : A five-membered ring containing three nitrogen atoms that is known for its role in various biological processes.
Chemical Structure
The chemical formula for this compound is . The presence of the chlorothiophene and triazole components suggests potential interactions with various biological targets.
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer properties : Many heterocyclic compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Enzyme inhibition : The triazole moiety is known to interact with enzymes such as kinases and phosphatases, potentially leading to therapeutic applications in cancer and other diseases.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line Testing : Compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
In Vivo Studies
Preclinical studies in animal models have suggested that this compound may also possess anti-inflammatory and analgesic properties. For instance:
- Animal Models : In models of induced inflammation, compounds with similar structures have reduced edema and pain responses significantly compared to control groups .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including our compound, for their anticancer activity. The results indicated:
- Significant inhibition of cell proliferation in various cancer cell lines.
- Mechanistic insights revealed that these compounds induce apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of related piperidine derivatives. The findings included:
- Inhibition of α-glucosidase : Several derivatives showed promising results as potential treatments for diabetes by inhibiting carbohydrate digestion .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClN₅OS |
| Anticancer Activity | IC50 (low µM) |
| Enzyme Target | α-glucosidase |
| In Vivo Efficacy | Reduced inflammation |
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility vs. Rigidity: The target compound’s 5-chlorothiophene-2-carbonyl group provides rigidity and planar geometry compared to the flexible propanoyl chain in . This may favor stronger target binding via π-π interactions.
Electronic Effects :
- The 5-chlorothiophene moiety in the target compound offers stronger electron-withdrawing effects than the chlorophenyl group in , possibly enhancing electrophilic reactivity.
- The trifluoromethyl group in significantly increases electronegativity, impacting binding affinity to polar active sites.
Steric and Solubility Considerations :
- The o-tolyl group in the target compound and contributes steric hindrance, which may limit binding to shallow protein pockets.
- The isopropylthio group in improves aqueous solubility, addressing a common limitation of highly lipophilic triazolones.
Research Findings and Methodological Insights
Structural analyses of these compounds often rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . For example, the piperidine ring conformation in the target compound could be elucidated via these programs, with WinGX aiding in small-molecule crystallography workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
